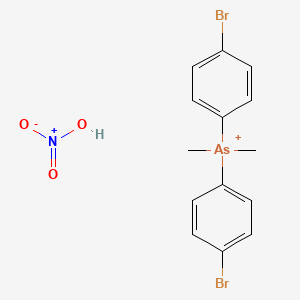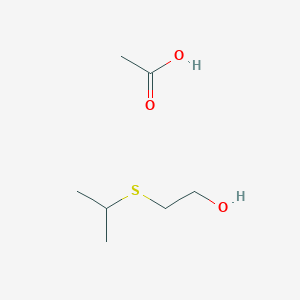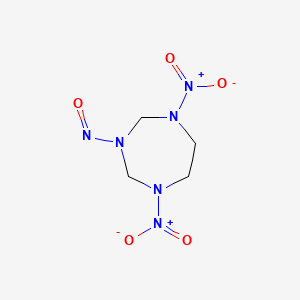
Aluminum;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum and zinc are two widely used metals that form various alloys and compounds with unique properties. These compounds are known for their high strength, corrosion resistance, and versatility in different applications. Aluminum-zinc alloys, in particular, are used in a range of industries, including aerospace, automotive, and construction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum-zinc alloys can be prepared through several methods, including co-precipitation, electroplating, and arc plasma processing. For example, aluminum-doped zinc oxide can be synthesized by co-precipitation, where zinc and aluminum salts are dissolved in water, followed by the addition of a precipitating agent to form a solid compound . Another method involves the pyrolysis of co-precipitated precursors in arc plasma processing to obtain aluminum-doped zinc oxide powders .
Industrial Production Methods: In industrial settings, aluminum-zinc alloys are typically produced by melting aluminum and zinc together in a controlled environment. The molten mixture is then cast into molds to form the desired shapes. The alloys may also undergo additional treatments, such as heat treatment and anodizing, to enhance their properties .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, zinc reacts with acids to form zinc salts and hydrogen gas, while aluminum reacts with acids to form aluminum salts and hydrogen gas . Both metals can also react with bases to form complex ions.
Common Reagents and Conditions: Common reagents used in reactions with aluminum and zinc include hydrochloric acid, sulfuric acid, and sodium hydroxide. These reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .
Major Products: The major products formed from reactions involving aluminum and zinc include aluminum chloride, aluminum sulfate, zinc chloride, and zinc sulfate. These compounds are used in various industrial and chemical processes .
Applications De Recherche Scientifique
Aluminum-zinc alloys have numerous scientific research applications due to their unique properties. In chemistry, they are used as catalysts and in the synthesis of other compounds. In biology and medicine, aluminum-zinc compounds are studied for their potential use in drug delivery systems and as antimicrobial agents . In industry, these alloys are used in the production of high-strength materials, corrosion-resistant coatings, and lightweight components for aerospace and automotive applications .
Mécanisme D'action
The mechanism of action of aluminum-zinc compounds involves their ability to interact with various molecular targets and pathways. For example, zinc ions play a crucial role in enzymatic reactions and protein synthesis, while aluminum ions can influence cellular processes by binding to proteins and nucleic acids . These interactions can lead to changes in cellular function and metabolism, making aluminum-zinc compounds valuable in both research and practical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to aluminum-zinc alloys include other metal alloys and compounds, such as aluminum-copper, zinc-copper, and aluminum-magnesium alloys. These compounds share some properties with aluminum-zinc alloys but also have distinct differences.
Uniqueness: Aluminum-zinc alloys are unique due to their combination of high strength, corrosion resistance, and lightweight properties. Unlike aluminum-copper alloys, which are prone to corrosion, aluminum-zinc alloys offer better resistance to environmental factors . Additionally, aluminum-zinc alloys can be easily processed and formed into various shapes, making them versatile for different applications .
Propriétés
Formule moléculaire |
AlZn |
|---|---|
Poids moléculaire |
92.4 g/mol |
Nom IUPAC |
aluminum;zinc |
InChI |
InChI=1S/Al.Zn |
Clé InChI |
FJMNNXLGOUYVHO-UHFFFAOYSA-N |
SMILES canonique |
[Al].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


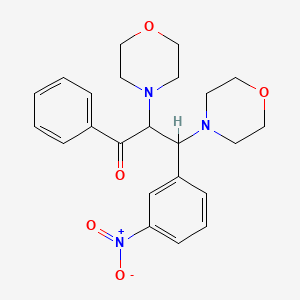
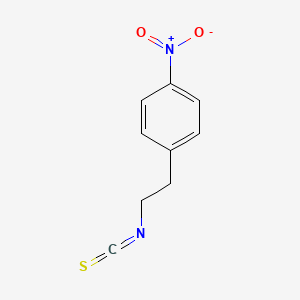
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)




